REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6](/[CH:11]=[C:12](\[O-])/[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:5]=[CH:4][N:3]=1.[K+]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH:8][C:7]=12 |f:0.1|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1[N+](=O)[O-])\C=C(\C(=O)OCC)/[O-].[K+]
|
Name
|
|
Quantity
|
908 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight (18.5 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with methylene chloride (ca. 400 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica
|
Type
|
WASH
|
Details
|
Eluting with methylene chloride removed insolubles, and further elution with methylene chloride/ethyl acetate (50:50)
|
Reaction Time |
18.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.8 mmol | |
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |